molecular formula C16H11ClO B14343984 (2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one CAS No. 92794-23-5

(2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one

Cat. No.: B14343984
CAS No.: 92794-23-5
M. Wt: 254.71 g/mol
InChI Key: ZUIDNIDKEXSLIM-PFONDFGASA-N
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Description

(2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one is an organic compound characterized by its unique structure, which includes a chloro-substituted phenyl group and an indenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one typically involves the condensation of 2-chloro-benzaldehyde with 1-indanone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[bromo(phenyl)methylidene]-3H-inden-1-one
  • (2Z)-2-[fluoro(phenyl)methylidene]-3H-inden-1-one
  • (2Z)-2-[iodo(phenyl)methylidene]-3H-inden-1-one

Uniqueness

(2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

92794-23-5

Molecular Formula

C16H11ClO

Molecular Weight

254.71 g/mol

IUPAC Name

(2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one

InChI

InChI=1S/C16H11ClO/c17-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)16(14)18/h1-9H,10H2/b15-14-

InChI Key

ZUIDNIDKEXSLIM-PFONDFGASA-N

Isomeric SMILES

C\1C2=CC=CC=C2C(=O)/C1=C(/C3=CC=CC=C3)\Cl

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=C(C3=CC=CC=C3)Cl

Origin of Product

United States

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